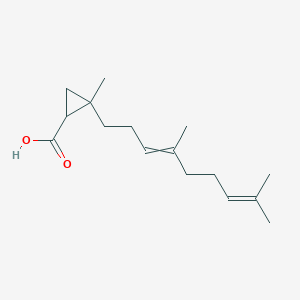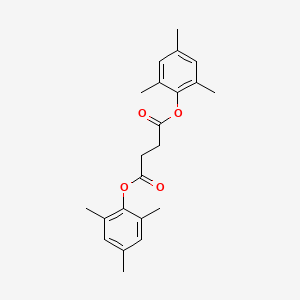
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method yields the compound in good to high yields (up to 92%) under conditions of 100°C within 12 hours . Another method involves the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor, which provides high purity and yield .
Industrial Production Methods: Industrial production of this compound often utilizes continuous-flow processes due to their efficiency and scalability. The use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C allows for the production of the compound with high purity and yield, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions: 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxoammonium salts, which are useful in oxidative reactions . It can also participate in N-methylation reactions by reacting with carbon dioxide and phenylsilane .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like oxone and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed: The major products formed from these reactions include oxoammonium salts, hydroxylamines, and N-methylated amines. These products have significant applications in various fields, including organic synthesis and materials science .
科学的研究の応用
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications. In chemistry, it is used as a hindered amine light stabilizer (HALS) to improve the performance of plastics in strong light environments . In biology and medicine, derivatives of this compound, such as linezolid and tedizolid, are used as antibiotics to treat infections caused by gram-positive bacteria . Additionally, it is used in the manufacturing of polymer additives and stabilizers .
作用機序
The mechanism of action of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to act as a protein synthesis inhibitor. It targets an early step involving the binding of N-formylmethionyl-tRNA to the ribosome, thereby inhibiting bacterial growth . This mechanism is particularly effective against gram-positive bacteria, making it a valuable antibiotic agent.
類似化合物との比較
Similar Compounds: Similar compounds to 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- include 2,2,6,6-tetramethyl-4-piperidinol, 2,2,6,6-tetramethyl-4-piperidinone, and N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .
Uniqueness: What sets 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- apart from these similar compounds is its unique combination of stability and reactivity. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
61171-63-9 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC名 |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-8(6-12(3,4)14-11)9-7-16-10(15)13-9/h8-9,14H,5-7H2,1-4H3,(H,13,15) |
InChIキー |
PJELMRNWOYYYKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)C2COC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)


![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)


